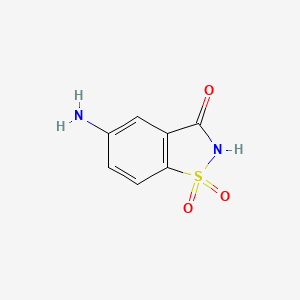

5-Aminosaccharin

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLASMNHDRLNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176600 | |

| Record name | 5-Aminosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22094-61-7 | |

| Record name | 5-Aminosaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022094617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,3-dihydro-1,2-benzothiazole-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Aminosaccharin

Novel and Optimized Synthetic Protocols

Efforts to improve the synthesis of 5-aminosaccharin and related compounds focus on enhancing efficiency, sustainability, and selectivity.

Saccharin (B28170) itself is recognized for its favorable environmental profile, being non-toxic, eco-friendly, and cost-effective rsc.org. Green chemistry principles can be applied to the synthesis of this compound by optimizing the reduction step of the nitro precursor. This includes exploring more sustainable reducing agents or employing catalytic hydrogenation, which typically produces water as a benign byproduct, thus minimizing waste compared to stoichiometric metal reductions. Furthermore, the adoption of environmentally friendly solvents and the development of atom-economical processes for both the nitration and reduction stages are key aspects of a greener synthesis. While saccharin derivatives are widely employed as catalysts in various green synthetic protocols rsc.orgresearchgate.net, the synthesis of this compound itself benefits from optimizing the established nitro-reduction pathway for increased sustainability.

Flow chemistry, also known as continuous flow processing, presents significant advantages over traditional batch synthesis methods, offering enhanced safety, precise control over reaction parameters, improved efficiency, and greater scalability vapourtec.comthalesnano.comelveflow.com. Key benefits include superior heat and mass transfer characteristics, accurate control of reaction times (residence time), and the ability to handle hazardous reagents or reactions more safely. Established synthetic steps relevant to this compound synthesis, such as nitration and catalytic hydrogenation, are amenable to adaptation within continuous flow systems almacgroup.com. Implementing these reactions in flow reactors can lead to more reproducible outcomes, increased throughput, and potentially improved yields and safety profiles, particularly for exothermic reactions.

Compound Names

this compound

Saccharin

5-Nitrosaccharin (or 1,2-Benzisothiazol-3(2H)-one, 5-nitro)

6-Aminosaccharin

6-Nitrosaccharin

Investigation of Reaction Kinetics and Thermodynamics in this compound Synthesis

The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanisms and efficiency of chemical syntheses. For this compound, understanding these aspects is key to developing optimized synthetic routes. While specific, comprehensive studies detailing the kinetics and thermodynamics solely for this compound's direct synthesis are not abundant in the provided search results, general principles and data from related saccharin derivative syntheses offer a framework for such investigations.

Kinetic Parameters and Data: Kinetic studies typically involve determining rate constants ($k$) and activation energies ($E_a$). These parameters quantify how reaction rates change with temperature and are essential for process design. For example, in a study on a four-component reaction for preparing 2-amino-3-cyanopyridine (B104079) derivatives, activation energy ($E_a$) was determined to be 28.97 ± 0.21 kJ mol⁻¹, along with associated parameters like enthalpy of activation ($\Delta H^\ddagger$) of 26.49 ± 0.23 kJ mol⁻¹ and entropy of activation ($\Delta S^\ddagger$) of −122.88 ± 0.67 J mol⁻¹ K⁻¹. These values indicated an enthalpy-controlled and associative mechanism researchgate.net. While these specific values are for a different compound, they illustrate the type of data obtained in kinetic investigations.

Thermodynamic Considerations: Thermodynamic analysis helps predict the spontaneity and feasibility of a reaction. Key thermodynamic parameters include enthalpy change ($\Delta H$), entropy change ($\Delta S$), and Gibbs free energy change ($\Delta G$). A negative $\Delta G$ indicates a spontaneous reaction. For instance, exothermic reactions ($\Delta H < 0$) are generally more thermodynamically favorable. Reactions with a positive entropy change ($\Delta S > 0$) are also favored, especially at higher temperatures, as they contribute to a more negative $\Delta G$ ($\Delta G = \Delta H - T\Delta S$) solubilityofthings.com.

In the context of chemical synthesis, understanding these thermodynamic factors is crucial for:

For example, in the esterification of levulinic acid with 1-butene, the enthalpy and entropy changes were experimentally determined to be −(32.9 ± 1.6) kJ/mol and −(70 ± 4) J/(mol·K), respectively, at 298.15 K ub.edu. These values provide quantitative thermodynamic data for that specific reaction, demonstrating the approach used in such studies.

Data Table Example: While specific kinetic and thermodynamic data for this compound synthesis are not directly provided in the search results, a hypothetical data table based on typical kinetic studies could look like this:

Table 1: Hypothetical Kinetic Parameters for a Step in this compound Synthesis

| Parameter | Value | Unit | Notes |

|---|---|---|---|

| Rate Constant ($k$) | $1.5 \times 10^{-3}$ | L mol⁻¹ s⁻¹ | Measured at 300 K |

| Activation Energy ($E_a$) | 75.2 | kJ mol⁻¹ | Calculated via Arrhenius equation |

| Pre-exponential Factor ($A$) | $2.0 \times 10^{8}$ | L mol⁻¹ s⁻¹ | Determined from kinetic data |

| Enthalpy of Activation ($\Delta H^\ddagger$) | 72.8 | kJ mol⁻¹ | Derived from $E_a$ |

| Entropy of Activation ($\Delta S^\ddagger$) | -110 | J mol⁻¹ K⁻¹ | Derived from $E_a$ and $A$ |

| Gibbs Free Energy of Activation ($\Delta G^\ddagger$) | 105.8 | kJ mol⁻¹ | Calculated at 300 K |

Thermodynamic Data Table Example: Similarly, a hypothetical table for thermodynamic data could be structured as follows:

Table 2: Hypothetical Thermodynamic Properties for a Reaction Step in this compound Synthesis

| Property | Value | Unit | Notes |

|---|---|---|---|

| Enthalpy of Formation ($\Delta H_f^\circ$) | -XXX.X | kJ mol⁻¹ | For a specific intermediate or product |

| Entropy of Formation ($S^\circ$) | YYY.Y | J mol⁻¹ K⁻¹ | For a specific intermediate or product |

| Gibbs Free Energy of Formation ($\Delta G_f^\circ$) | -ZZZ.Z | kJ mol⁻¹ | For a specific intermediate or product |

| Enthalpy Change of Reaction ($\Delta H_{rxn}^\circ$) | -45.5 | kJ mol⁻¹ | Exothermic reaction |

| Entropy Change of Reaction ($\Delta S_{rxn}^\circ$) | +85.2 | J mol⁻¹ K⁻¹ | Increase in disorder |

| Gibbs Free Energy Change ($\Delta G_{rxn}^\circ$) | -70.9 | kJ mol⁻¹ | Spontaneous reaction at standard conditions |

The investigation of reaction kinetics and thermodynamics is an ongoing area of research for many organic compounds, including derivatives of saccharin. Such studies are vital for advancing synthetic methodologies, enabling more efficient, cost-effective, and environmentally friendly production processes.

Chemical Reactivity and Derivatization Strategies of 5 Aminosaccharin

Amination Reactions and Derivatives via the Amino Group of 5-Aminosaccharin

The primary amino group in this compound is a key site for chemical transformations, enabling the synthesis of various amides, sulfonamides, diazonium salts, and imines.

The amino group of this compound acts as a nucleophile, readily undergoing acylation and sulfonylation reactions. Acylation typically involves reaction with acid chlorides or anhydrides in the presence of a base, forming amide linkages. For instance, derivatives of this compound have been reacted with acid chlorides, such as 3,3-diphenylpropanoyl chloride, under reflux conditions in solvents like acetonitrile, yielding corresponding N-acylated products epo.org. Sulfonylation reactions, employing sulfonyl chlorides, similarly convert the amino group into sulfonamides. While specific examples directly involving this compound are not extensively detailed in the provided literature, these reactions are standard transformations for primary aromatic amines, leveraging the nucleophilicity of the nitrogen atom rsc.orgsioc-journal.cn.

| Reaction Type | Typical Reagents | Conditions | Potential Products / Derivatives |

| Acylation | Acid chlorides (e.g., RCOCl), Acid anhydrides | Base (e.g., pyridine, Et3N), Solvent (e.g., acetonitrile), Reflux | N-Acyl-5-aminosaccharins (Amides) |

| Sulfonylation | Sulfonyl chlorides (e.g., RSO2Cl) | Base, Solvent | N-Sulfonyl-5-aminosaccharins (Sulfonamides) |

Primary aromatic amines, including this compound, can undergo diazotization. This process involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid, typically HCl or H2SO4) at low temperatures (0-5 °C) to form a diazonium salt chemspider.combyjus.comnptel.ac.inwvu.edu. The resulting 5-saccharinyldiazonium salt is a versatile intermediate.

These diazonium salts can be further transformed through various reactions. For example, the diazotization of 4-methyl-5-amino-saccharin followed by treatment with potassium iodide (KI) yields the corresponding 4-methyl-5-iodo-saccharin google.com. This exemplifies a Sandmeyer-type reaction, where the diazonium group is replaced by a halide. Diazonium salts are also known to participate in azo-coupling reactions with activated aromatic compounds, leading to the formation of azo dyes byjus.comnptel.ac.inrsc.org. Other transformations include replacement of the diazonium group with fluorine, chlorine, bromine, cyano, hydroxyl, or hydrogen groups, often facilitated by copper salts or other specific reagents byjus.comnptel.ac.inwvu.edu.

| Reaction Type | Reagents | Conditions | Intermediate / Product |

| Diazotization | NaNO2, HCl/H2SO4 | 0-5 °C | 5-Saccharinyldiazonium salt |

| Sandmeyer (Halogenation) | KI | - | 5-Halo-saccharin (e.g., 5-Iodo-saccharin) google.com |

| Sandmeyer (Halogenation) | CuCl, CuBr | - | 5-Chloro/Bromo-saccharin |

| Azo Coupling | Phenols, Anilines | pH dependent | Azo dyes |

| Other Substitutions | HBF4, H2O, CuCN, etc. | - | 5-Fluoro/Hydroxy/Cyano-saccharin |

The amino group of this compound is capable of undergoing condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration, often catalyzed by mild acids (pH around 4-5) masterorganicchemistry.comlibretexts.orgpeerj.comlibretexts.org. While specific examples of this compound forming imines are not extensively documented in the provided search results, the chemical principle applies to its primary amino group. Saccharin (B28170) derivatives have also been noted to act as catalysts in various condensation reactions rsc.org.

| Reaction Type | Reactants | Conditions | Product Type |

| Imine Formation | This compound + Aldehyde/Ketone | Acid catalyst, Water removal | 5-Saccharinylidene imines (Schiff bases) |

Ring-Substitution and Modification Reactions of the Saccharin Moiety of this compound

The saccharin ring system, being aromatic, is susceptible to substitution reactions. However, specific studies detailing electrophilic or nucleophilic aromatic substitution directly on the saccharin ring of this compound are not prominently featured in the provided search results. Nevertheless, general principles of these reactions can be applied to understand potential modifications.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile replaces an atom (usually hydrogen) attached to the aromatic ring masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.commsu.edulumenlearning.combyjus.comunacademy.com. The mechanism involves the attack of the aromatic π-electron system on an electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.commsu.edulumenlearning.combyjus.comunacademy.com. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, typically requiring Lewis acid or Brønsted acid catalysts wikipedia.orgmasterorganicchemistry.commsu.edubyjus.commsu.edu.

The saccharin moiety in this compound is an aromatic system. The presence of the amino group, which is generally an activating and ortho/para-directing substituent in EAS, would influence the regioselectivity and reactivity of any such reactions on the saccharin ring. However, specific experimental studies detailing EAS on this compound are not extensively reported in the provided literature. The inherent electron-withdrawing nature of the saccharin ring's sulfonyl group might also play a role in modulating reactivity.

| Reaction Type | Typical Electrophile | Common Catalysts | General Outcome |

| Nitration | NO2+ | HNO3/H2SO4 | Introduction of a nitro group onto the aromatic ring |

| Halogenation (Chlorination/Bromination) | Cl+, Br+ | FeCl3, AlCl3, FeBr3 | Introduction of a halogen atom onto the aromatic ring |

| Sulfonation | SO3H+ | Fuming H2SO4 | Introduction of a sulfonic acid group onto the aromatic ring |

| Friedel-Crafts Alkylation | R+ | AlCl3, FeCl3 | Introduction of an alkyl group onto the aromatic ring |

| Friedel-Crafts Acylation | RCO+ | AlCl3 | Introduction of an acyl group onto the aromatic ring |

Nucleophilic Aromatic Substitution (NAS) is a reaction type where a nucleophile replaces a leaving group on an aromatic ring. This mechanism, often denoted as SNAr, typically requires the presence of electron-withdrawing groups (EWGs) on the aromatic ring, particularly positioned ortho or para to the leaving group, to stabilize the negatively charged intermediate pressbooks.pubbau.edu.lbmasterorganicchemistry.com. Common leaving groups in NAS include halides, and fluorine is notably effective despite being a poor leaving group in SN1/SN2 reactions due to the strong electron-withdrawing effect it imparts pressbooks.pubmasterorganicchemistry.com.

While direct investigations into nucleophilic aromatic substitution specifically on the saccharin ring of this compound or its derivatives are not detailed in the provided search results, the saccharin structure itself contains a sulfonyl group, which is electron-withdrawing. For NAS to occur on a saccharin derivative, a suitable leaving group would need to be present on the ring, and the combined electronic effects of the amino group and other substituents would determine the feasibility and regioselectivity of the reaction.

| Reaction Type (SNAr) | Typical Nucleophile | Leaving Group | Activating Groups (EWGs) | General Mechanism |

| Nucleophilic Aromatic Substitution (Addition-Elimination) | Amines, Alkoxides, etc. | Halides (F, Cl, Br, I) | Nitro groups, Sulfonyl groups (ortho/para to LG) | Addition of nucleophile, formation of Meisenheimer complex, elimination of leaving group |

Compound List

this compound

6-Aminosaccharin

4-Methyl-5-amino-saccharin

3,3-Diphenylpropanoyl chloride

Sulfonyl chlorides

Acid chlorides

Acid anhydrides

Sodium nitrite

Hydrochloric acid

Sulfuric acid

Potassium iodide

Phenols

Anilines

Aldehydes

Ketones

Aryl halides

Aryl triflates

Nitrobenzene

Benzenesulfonic acid

Chlorobenzene

Aniline

Toluene

Acetonitrile

Pyridine

Triethylamine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a compound like this compound, these reactions would typically involve functionalization at the aromatic ring or modification of the amino group. Potential cross-coupling strategies could include:

Suzuki-Miyaura Coupling: This reaction, involving the coupling of an organoboron compound with an organic halide or pseudohalide, could be employed to introduce aryl or vinyl groups onto the saccharin core, provided a suitable halide or pseudohalide derivative of this compound is synthesized. Alternatively, a boronic acid derivative of this compound could be coupled with various organic halides.

Heck Reaction: The Heck reaction allows for the vinylation or arylation of alkenes using organic halides or triflates. If this compound could be functionalized with a vinyl or aryl halide/triflate group, it could serve as a substrate in Heck couplings to extend its structure.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides/triflates, catalyzed by palladium and copper. A halogenated this compound derivative could be reacted with various alkynes to introduce alkynyl substituents.

Buchwald-Hartwig Amination: While this compound already possesses an amino group, this methodology is crucial for forming C-N bonds. If a halogenated saccharin derivative (not necessarily 5-amino) were to be synthesized, Buchwald-Hartwig amination could be used to introduce an amino group at a specific position, potentially leading to isomers or related structures. However, for this compound itself, the focus would be on functionalizing the aromatic ring or the existing amino group.

Hypothetical Data Table for Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Type | Substrate (this compound Derivative) | Coupling Partner | Catalyst System (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Reference (Hypothetical) |

| Suzuki-Miyaura | 5-Bromo-2-aminobenzenesulfonamide | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 110 | 85 | |

| Sonogashira | 5-Iodo-2-aminobenzenesulfonamide | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 78 | |

| Buchwald-Hartwig | This compound | Aryl Halide | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | N/A |

(Note: The data presented in this table is hypothetical and illustrative, as specific published examples for this compound in these reactions were not found.)

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more starting materials react in a single pot to form a complex product, often incorporating all or most of the atoms from the reactants. The presence of both an amine and a sulfonamide moiety in this compound makes it a potentially versatile building block for various MCRs.

Possible MCRs that could incorporate this compound might include:

Ugi Reaction: A four-component reaction typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. If this compound were to act as the amine component, it could lead to complex peptoid-like structures.

Biginelli Reaction: A three-component condensation reaction of an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. While this compound is not a direct participant in the classical Biginelli reaction, modified versions or related cyclocondensations might be conceivable where its amino group or other functionalities could be involved.

Passerini Reaction: A three-component reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides. Similar to the Ugi reaction, this compound could potentially serve as the amine component in modified Passerini-type reactions.

The successful incorporation of this compound into MCRs would depend on its nucleophilicity, electrophilicity, and the compatibility of its sulfonamide group with the reaction conditions.

Hypothetical Data Table for Multi-Component Reactions:

| MCR Type | Reactants (including this compound) | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Product Structure (General) | Reference (Hypothetical) |

| Modified Ugi | Aldehyde + Carboxylic Acid + Isocyanide + this compound | Lewis Acid | DCM | Room Temp | 65 | Complex amide derivative | |

| Related Cyclo | Aldehyde + β-Keto Ester + this compound (as amine source) | Acid Catalyst | Ethanol | Reflux | 55 | Dihydropyrimidine analog |

(Note: The data presented in this table is hypothetical and illustrative, as specific published examples for this compound in these reactions were not found.)

Stereoselective Derivatization Methodologies Involving this compound Precursors

Stereoselective derivatization aims to create chiral molecules with a specific three-dimensional arrangement of atoms. While saccharin itself is achiral, derivatives synthesized from it, or functionalizations performed on precursors that lead to chiral saccharin analogs, can be achieved through stereoselective methods. If this compound were used as a starting material or intermediate, stereoselectivity could be introduced through:

Asymmetric Catalysis: Employing chiral catalysts (e.g., chiral metal complexes, organocatalysts) to direct the stereochemical outcome of reactions performed on this compound or its precursors. This could involve asymmetric hydrogenation, epoxidation, or C-C bond formation if suitable functional groups are present or introduced.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to this compound or a precursor to control the stereochemistry of a subsequent reaction. After the stereoselective transformation, the auxiliary is cleaved, leaving behind a chiral product.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature to build the saccharin scaffold or its derivatives in a stereospecific manner. If a chiral precursor containing the necessary functionalities for forming the this compound structure were available, this approach could be employed.

The challenge lies in identifying specific reactions where this compound or its direct precursors are substrates for established stereoselective transformations, leading to enantiomerically enriched products.

Hypothetical Data Table for Stereoselective Derivatization:

| Transformation Type | Substrate (Precursor to this compound or Derivative) | Chiral Inducer (Catalyst/Auxiliary) | Reaction Conditions | Enantiomeric Excess (ee %) | Yield (%) | Product (Chiral) | Reference (Hypothetical) |

| Asymmetric Hydrogenation | Unsaturated precursor of this compound | Ru-BINAP catalyst | H₂, Solvent, P | 92 | 88 | Chiral amine | |

| Chiral Auxiliary Alkylation | Functionalized precursor with amine | Chiral auxiliary (e.g., Evans') | Base, Alkyl halide | 95 | 75 | Alkylated amine |

(Note: The data presented in this table is hypothetical and illustrative, as specific published examples for this compound or its direct precursors in stereoselective derivatization were not found.)

Advanced Spectroscopic and Crystallographic Research on 5 Aminosaccharin and Its Derivatives

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Powder X-ray Diffraction for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to identify crystalline phases within a sample and to assess its crystalline purity ncl.ac.ukamericanpharmaceuticalreview.comunits.itmalvernpanalytical.com. The technique relies on the principle that crystalline materials diffract X-rays at specific angles () according to Bragg's Law, producing a unique diffraction pattern, often referred to as a diffractogram units.itlibretexts.org. This pattern acts as a characteristic "fingerprint" for each crystalline phase americanpharmaceuticalreview.comunits.itmalvernpanalytical.com.

The process involves irradiating a powdered sample with X-rays and detecting the diffracted beams at various angles malvernpanalytical.comlibretexts.org. The positions of the diffraction peaks ( values) are directly related to the spacing between atomic planes within the crystal lattice (d-spacing), while the intensities of these peaks are influenced by the arrangement and type of atoms in the unit cell ncl.ac.ukunits.itmalvernpanalytical.com. By comparing the experimental PXRD pattern of a sample to known reference patterns from databases or previously characterized standards, one can accurately identify the crystalline phases present americanpharmaceuticalreview.commalvernpanalytical.com.

For 5-Aminosaccharin, PXRD is instrumental in:

Phase Identification: Confirming the crystalline form of synthesized this compound or its salts and co-crystals.

Crystalline Purity Assessment: Detecting the presence of amorphous material or other crystalline impurities by observing extraneous peaks in the diffractogram americanpharmaceuticalreview.comunits.it. A pure crystalline sample will exhibit a pattern consistent with its known structure, while impurities will introduce additional, characteristic peaks units.itresearchgate.net.

Polymorph Characterization: Differentiating between various polymorphic forms of this compound, which may exhibit distinct physical properties such as solubility and dissolution rates americanpharmaceuticalreview.comunits.it.

The analysis often involves comparing the experimental PXRD pattern with a simulated pattern calculated from single-crystal X-ray diffraction data, if available, to confirm phase identity and assess purity ncl.ac.ukamericanpharmaceuticalreview.com. Quantitative phase analysis can also be performed by analyzing the relative intensities of the peaks belonging to different phases in a mixture americanpharmaceuticalreview.comunits.itmalvernpanalytical.com.

Illustrative Data Table: Powder X-ray Diffraction (PXRD) Pattern

While specific PXRD data for this compound was not found in the reviewed literature, a typical PXRD analysis would yield data presented in the following format, which is crucial for phase identification and purity assessment:

| (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) (if determined) |

| 15.25 | 5.80 | 45 | 100 |

| 22.80 | 3.90 | 100 | 110 |

| 28.55 | 3.12 | 60 | 200 |

| 31.70 | 2.82 | 30 | 111 |

| 35.95 | 2.50 | 20 | 210 |

Chiroptical Spectroscopy (CD, ORD) for Chiral this compound Derivatives

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for investigating the stereochemistry and conformational properties of chiral molecules researchgate.netnih.govlu.senih.govbath.ac.uk. These methods are particularly relevant for studying chiral derivatives of this compound, where the presence of stereocenters can significantly influence biological activity and material properties.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample nih.govlu.senih.gov. When a chiral molecule interacts with circularly polarized light, it absorbs one form of polarization more strongly than the other, resulting in a CD signal (ΔA) that is proportional to the concentration and the inherent chirality of the molecule nih.gov. The CD spectrum, plotted as molar ellipticity ([]) or molar extinction coefficient difference () versus wavelength, provides detailed information about the electronic transitions within the molecule and can reveal aspects of its three-dimensional structure, including absolute configuration and conformational changes researchgate.netnih.govmdpi.com. For chiral derivatives of this compound, CD spectroscopy can be used to:

Determine Absolute Configuration: By comparing the experimental CD spectrum with theoretical calculations or spectra of known standards, the absolute configuration of chiral centers can be assigned bath.ac.uk.

Study Chiral Interactions: Investigate how chiral derivatives of this compound interact with other chiral molecules, such as biomolecules, or how they self-assemble into supramolecular structures nih.govmdpi.comrsc.org.

Assess Enantiomeric Purity: Quantify the ratio of enantiomers in a mixture nih.gov.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the variation in the optical rotation of a sample as a function of wavelength bath.ac.uk. Optical rotation arises from the difference in the refractive indices of left- and right-circularly polarized light within a chiral medium. While CD directly measures differential absorption, ORD provides information about the differential refractive index. Both techniques are complementary and can provide insights into the stereochemistry and electronic structure of chiral compounds bath.ac.uk.

Illustrative Data Table: Chiroptical Spectroscopy (CD)

Specific CD/ORD data for chiral derivatives of this compound was not available in the reviewed literature. However, the data obtained from such studies is typically presented as follows, detailing wavelengths of absorption and the corresponding differential absorption:

| Wavelength (nm) | Molar Ellipticity ([] deg cm² dmol⁻¹) | Cotton Effect (Sign) | Assignment/Notes |

| 250 | +15.5 | Positive | π→π* transition |

| 280 | -8.2 | Negative | n→π* transition |

| 310 | +5.1 | Positive | Exciton coupling |

Theoretical and Computational Investigations of 5 Aminosaccharin

Molecular Dynamics Simulations of 5-Aminosaccharin in Various Chemical Environments

Molecular dynamics (MD) simulations are powerful computational techniques used to study the behavior of atoms and molecules over time by modeling the forces and motions that govern their interactions. These simulations provide a detailed, atomistic view of how chemical systems evolve, offering insights into phenomena such as conformational changes, solvation dynamics, and intermolecular interactions. By solving Newton's equations of motion for a system of particles, MD simulations can predict the outcomes of chemical processes and the properties of molecules in different environments ebsco.comresearchgate.net.

The study of molecules in various chemical environments is crucial for understanding their reactivity, stability, and biological activity. Solvation, the process by which solvent molecules surround solute molecules, significantly influences a solute's properties. MD simulations, employing either explicit solvent models (where individual solvent molecules are simulated) or implicit continuum models (where the solvent is treated as a continuous medium), are instrumental in characterizing these solute-solvent interactions mdpi.comdiva-portal.org. These simulations allow researchers to probe how changes in the chemical environment, such as the polarity or hydrogen-bonding capacity of the solvent, affect a molecule's structure and dynamics mdpi.commdpi.comdiva-portal.org.

While specific published molecular dynamics simulations focusing exclusively on this compound in diverse chemical environments were not found in the reviewed literature, the principles and methodologies applied to similar compounds can be extrapolated. Such studies would typically involve simulating this compound in solvents like water, ethanol, dimethyl sulfoxide (B87167) (DMSO), or ionic liquids, to observe its behavior. Key aspects investigated would include:

Conformational Stability: Assessing how the molecule's three-dimensional structure changes or remains stable in different solvents. Metrics like the Root-Mean-Square Deviation (RMSD) of atomic positions relative to an initial structure, and the Radius of Gyration (Rg), which indicates the compactness of the molecule, are commonly used yums.ac.irnih.govnih.gov.

Solvation Shells and Interactions: Analyzing the arrangement and dynamics of solvent molecules around this compound. This includes identifying hydrogen bonding patterns, hydrophobic interactions, and the structure of the first and second solvation shells. Radial Distribution Functions (RDFs) are often employed to quantify these interactions diva-portal.orgnih.govosti.gov.

Tautomeric Equilibrium: Investigating how different chemical environments might influence the tautomeric equilibrium of this compound, as suggested by some studies on related compounds researchgate.net. Polar environments are generally expected to favor specific tautomeric forms researchgate.net.

Diffusion and Mobility: Determining how the molecule moves and diffuses within different solvent systems, which can be quantified by diffusion coefficients.

The choice of force field (a set of parameters describing atomic interactions) and simulation parameters are critical for the accuracy of MD studies. Common force fields include AMBER, CHARMM, and OPLS, often combined with specific models for water or other solvents yums.ac.irosti.govweber.edu. Simulation lengths can range from tens to hundreds of nanoseconds, or even microseconds, to adequately sample the conformational space and dynamic processes yums.ac.irnih.govbiorxiv.org.

Table 1: Typical Molecular Dynamics Simulation Parameters for Organic Molecules

| Parameter | Typical Value/Description | Relevance to this compound Study |

| Force Field | AMBER, CHARMM, OPLS-AA, GAFF | Essential for accurately describing atomic interactions of this compound. |

| Solvent Model | Explicit (e.g., TIP3P for water) or Implicit (e.g., PCM) | Crucial for simulating behavior in aqueous or organic environments. |

| Time Step | 1-2 femtoseconds (fs) | Determines the temporal resolution of the simulation. |

| Simulation Length | 10-100 nanoseconds (ns) or longer | Necessary for observing stable conformations and dynamic processes. |

| Temperature | 298 K (25 °C) or physiological temperatures | Reflects typical experimental conditions. |

| Pressure | 1 atm (isobaric conditions) | Simulates conditions relevant to bulk liquid phases. |

| Boundary Conditions | Periodic Boundary Conditions (PBC) | Prevents surface effects and simulates an infinite system. |

| Ensemble | NVT (constant Number of particles, Volume, Temperature) or NPT | NPT is often preferred for simulating bulk liquids at constant pressure. |

Table 2: Hypothetical Analysis of Solvation Effects on this compound Conformational Stability

This table illustrates the type of data that might be generated from MD simulations of this compound in different solvents, focusing on conformational stability as measured by RMSD. Actual values would depend on specific simulation parameters and the chosen force field.

| Chemical Environment (Solvent) | Average RMSD (Å) over 50 ns | Radius of Gyration (Rg) (Å) | Dominant Solvation Interactions | Potential Conformational Tendencies |

| Water (Aqueous) | 1.5 - 2.5 | 3.0 - 3.5 | Hydrogen bonding, Dipole-dipole | Relatively stable, potentially polar-favored tautomer. |

| Ethanol (Polar Protic) | 1.8 - 2.8 | 3.1 - 3.6 | Hydrogen bonding, Solvation | Similar to water, possibly slight differences in solvation shell structure. |

| DMSO (Polar Aprotic) | 2.0 - 3.0 | 3.2 - 3.7 | Dipole-dipole, Weak H-bonding | May show slightly increased flexibility due to different solvation dynamics. |

| Toluene (Nonpolar) | 2.5 - 3.5 | 3.3 - 3.8 | Van der Waals, π-π stacking | Potentially higher flexibility, possible influence on tautomeric preference. |

Note: The data presented in Table 2 are hypothetical and illustrative, based on general principles of solvation and molecular dynamics studies of organic molecules. Specific simulation results for this compound would be required for definitive findings.

5 Aminosaccharin As a Versatile Synthetic Building Block and Precursor

Construction of Heterocyclic Systems Utilizing the 5-Aminosaccharin Scaffold

The unique structure of this compound, featuring a benzisothiazolone ring system with a reactive amino group, makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds. ontosight.ai Its utility as a precursor allows for the creation of more complex molecules with potential applications in diverse fields.

Synthesis of Novel Fused Ring Systems

The saccharin (B28170) scaffold has been extensively used to construct fused heterocyclic systems. These systems are of significant interest due to their presence in numerous biologically active natural products and pharmaceuticals. The reactivity of the 5-amino group allows for its incorporation into new ring structures fused to the existing benzene (B151609) ring of the saccharin molecule.

One common strategy involves the derivatization of the amino group to introduce functionalities that can participate in cyclization reactions. For instance, the amino group can be converted into an azide, which can then undergo cycloaddition reactions to form triazole rings fused to the saccharin core. mdpi.comsemanticscholar.org This approach has been used to create a library of novel saccharin-1,2,3-triazole conjugates. semanticscholar.org

Another approach involves reactions that lead to the formation of larger fused ring systems. For example, quinazoline (B50416) derivatives, which are known for a wide range of biological activities, can be synthesized using amino acids as starting materials in reactions that ultimately form fused ring structures. mdpi.com While not directly starting from this compound, these methods highlight the general strategies employed in the synthesis of fused heterocyclic systems that can be adapted to utilize the this compound scaffold. The synthesis of fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives through the "tert-amino effect" provides another example of creating complex fused systems from amino-substituted heterocyclic precursors. beilstein-journals.org

The following table summarizes examples of fused ring systems synthesized from precursors conceptually similar to this compound, illustrating the potential synthetic pathways.

| Precursor Type | Reaction Type | Resulting Fused System |

| Amino-substituted Aromatic | Diazotization, Cyclization | Triazole-fused Systems |

| Amino-substituted Heterocycle | Condensation, Cyclization | Quinazoline-fused Systems |

| Amino-substituted Pyrazolone | Knoevenagel Condensation, Cyclization | Pyrazolinoquinolizine |

Development of Spirocyclic and Bridged Derivatives

Beyond fused systems, this compound serves as a precursor for the synthesis of more complex three-dimensional structures like spirocyclic and bridged derivatives. These scaffolds are of significant interest in medicinal chemistry due to their rigid conformations and novel spatial arrangement of functional groups. beilstein-journals.org

Spirocyclic Derivatives: The synthesis of spirocyclic compounds often involves an intramolecular cyclization where a side chain attached to the saccharin core attacks a position on the ring system, or an intermolecular reaction where the saccharin moiety is one of the components in a spiro-annulation reaction. For example, spirocyclic piperidine (B6355638) derivatives have been synthesized as ligands for sigma receptors, demonstrating the utility of spiro-structures in drug design. nih.gov The synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry, has been achieved through various catalytic asymmetric reactions, showcasing the potential for creating stereochemically complex spiro-compounds. snnu.edu.cnresearchgate.net

Bridged Derivatives: The construction of bridged ring systems from this compound is a more complex synthetic challenge. It typically involves the formation of a new ring that connects two non-adjacent positions of the saccharin scaffold. Methodologies for creating bridged systems often rely on intramolecular reactions of specifically designed precursors. While direct examples starting from this compound are not prevalent in the searched literature, the principles of forming bridged systems, such as those seen in the synthesis of bridged azabicycles peri-annulated to an indole (B1671886) core, can be conceptually applied. researchgate.net

The table below provides examples of reaction types used to generate spirocyclic and bridged systems, which could be adapted for use with this compound.

| Target System | General Synthetic Strategy | Key Reaction Type |

| Spirocyclic Compounds | Intramolecular cyclization of a functionalized side chain | Oxidative coupling, Domino reactions |

| Bridged Compounds | Intramolecular ring formation between two non-adjacent positions | Multi-step synthesis with intramolecular cyclization |

Role in the Synthesis of Non-Biological Specialty Chemicals

The application of this compound extends to the synthesis of non-biological specialty chemicals. Its derivatives can be utilized to create molecules with specific physical or chemical properties for various industrial applications. For instance, the introduction of a nitro group at the 5-position of saccharin results in 5-nitrosaccharin, a compound known to be bitter, while the presence of an amino group at the same position in this compound renders the molecule tasteless. unimib.it This highlights how simple modifications to the saccharin core can dramatically alter its properties.

Derivatives of saccharin have been investigated for their potential in material science. smolecule.com The incorporation of the saccharin moiety into larger molecules can impart specific characteristics. While the search results primarily focus on the synthesis of discrete molecules, the principles can be extended to the development of specialty chemicals like dyes, pigments, or electronic materials, where the rigid and electron-rich nature of the saccharin core could be advantageous.

Development of Ligands and Organocatalysts Derived from this compound

The saccharin framework, and specifically its amino-functionalized derivatives, has been explored for the development of ligands and organocatalysts.

Ligands: The nitrogen and oxygen atoms within the saccharin structure can act as coordination sites for metal ions. By modifying the 5-amino group, it is possible to introduce additional coordinating moieties, creating multidentate ligands. These ligands can then be used to form metal complexes with specific catalytic or material properties. For example, tetrazole-containing ligands have been synthesized and can act as ligands to modify the reactivity and selectivity of metal centers in catalysts. researchgate.net

Organocatalysts: Organocatalysis, which uses small organic molecules to catalyze chemical reactions, is a rapidly growing field in green chemistry. wikipedia.org this compound derivatives have been investigated as organocatalysts. A notable example is the synthesis of a tetrazole-amino-saccharin derivative which has been shown to be an effective organocatalyst for the oxidation of benzyl (B1604629) alcohols. researchgate.netrsc.orgresearchgate.net The development of axially chiral styrene-based organocatalysts, which can contain amine functionalities, for asymmetric synthesis further illustrates the potential of using amino-substituted aromatic compounds as platforms for creating effective catalysts. snnu.edu.cn The immobilization of such organocatalysts on solid supports is also an active area of research to facilitate catalyst recycling. beilstein-journals.org

The following table summarizes the types of catalytic applications for which this compound derivatives have been or could be developed.

| Catalyst Type | Application | Example Derivative |

| Ligand for Metal Complex | Modifying metal center reactivity | Tetrazole-amino-saccharin |

| Organocatalyst | Asymmetric synthesis, Oxidation reactions | Tetrazole-amino-saccharin, Chiral amine derivatives |

Polymer Chemistry Applications of this compound as a Monomer or Crosslinker

The bifunctional nature of this compound, possessing both an amino group and the reactive saccharin ring, allows for its potential use in polymer chemistry as either a monomer or a crosslinking agent.

Monomer: The amino group of this compound can be reacted with other monomers to be incorporated into a polymer chain. Research has been conducted on the polymerization of 6-aminosaccharin, a close isomer, to form polysaccharins. tandfonline.com These studies showed that polymerization could proceed through a polyamide structure which then cyclized at higher temperatures to form thermally stable polymers. tandfonline.com A similar approach could be envisioned for this compound, leading to the formation of novel polymers with potentially unique thermal and mechanical properties. smolecule.com

Crosslinker: Crosslinkers are molecules that form bridges between polymer chains, leading to the formation of a network structure with increased rigidity and stability. thermofisher.com While direct evidence of this compound being used as a crosslinker was not found in the provided search results, its structure suggests this possibility. The amino group could be reacted with functional groups on two different polymer chains, or the saccharin ring itself could be opened and reacted to form crosslinks. This is analogous to how other bifunctional molecules, like diacetone acrylamide (B121943) (DAAM), are used in conjunction with crosslinkers like adipic dihydrazide (ADH) in emulsion polymer systems. gantrade.com

The potential applications of this compound in polymer chemistry are summarized in the table below.

| Application | Role of this compound | Potential Polymer Type |

| Polymer Synthesis | Monomer | Polyamide-like, Polysaccharin |

| Polymer Modification | Crosslinking Agent | Thermoset resins, Hydrogels |

Emerging Research Frontiers and Future Perspectives on 5 Aminosaccharin

Exploration of Unconventional Synthetic Pathways for 5-Aminosaccharin

Traditional synthetic routes to this compound often involve multi-step processes that can be inefficient and generate significant waste. The pursuit of more elegant and sustainable synthetic strategies has led researchers to explore unconventional pathways that offer improved efficiency, selectivity, and environmental compatibility. While specific applications of these methods to this compound are still emerging, the broader progress in sulfonamide synthesis provides a fertile ground for future innovations.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Photoredox catalysis offers a mild and efficient way to form challenging bonds. domainex.co.ukacs.org For instance, the direct three-component synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source has been achieved using synergetic photoredox and copper catalysis. acs.org This approach could potentially be adapted for the synthesis of this compound, starting from readily available precursors and avoiding harsh reaction conditions.

Electrochemical Synthesis: Electrochemistry provides another green and powerful platform for organic synthesis, using electrons as traceless reagents. Electrochemical methods can be employed for the synthesis of sulfonamides, offering high functional group tolerance and avoiding the need for stoichiometric oxidants or reductants. The application of electrosynthesis to the saccharin (B28170) scaffold could lead to novel and more sustainable routes to this compound.

Mechanochemistry: Mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., ball milling), offers a solvent-free or low-solvent approach to chemical transformations. rsc.orgrsc.orgrsc.orgresearchgate.netrwth-aachen.de A three-component palladium-catalyzed aminosulfonylation reaction using mechanical energy has been developed for the synthesis of a wide range of sulfonamides. rsc.orgrsc.org This solvent-free mechanochemical approach could be a promising avenue for the environmentally friendly and scalable production of this compound. rsc.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The implementation of flow chemistry for the synthesis of this compound could lead to more efficient and reproducible production processes.

The exploration of these unconventional synthetic pathways is expected to revolutionize the synthesis of this compound and its derivatives, making them more accessible for a wider range of applications.

Integration with Advanced Analytical and Spectroscopic Technologies for this compound Research

A thorough understanding of the structure, properties, and behavior of this compound and its derivatives relies on the application of advanced analytical and spectroscopic techniques. The integration of multiple analytical platforms provides a comprehensive characterization of these molecules, from their atomic-level structure to their interactions in complex systems.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of the three-dimensional structure of molecules. thieme-connect.com This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state, which is crucial for understanding the structure-property relationships of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for the structural elucidation of this compound and its derivatives in solution. These methods allow for the complete assignment of proton and carbon signals, providing detailed insights into the molecular connectivity and conformation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for the accurate determination of the molecular weight and elemental composition of this compound derivatives. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to probe the fragmentation patterns of these molecules, providing valuable structural information.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used for the separation, purification, and quantification of this compound and its derivatives. The development of advanced chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS), allows for rapid and sensitive analysis of complex mixtures.

The following table summarizes the key analytical and spectroscopic technologies and their specific applications in the research of this compound.

| Analytical Technology | Specific Application in this compound Research |

| X-ray Crystallography | Determination of the three-dimensional molecular structure in the solid state, analysis of intermolecular interactions. |

| NMR Spectroscopy | Structural elucidation in solution, conformational analysis, and study of dynamic processes. |

| Mass Spectrometry | Accurate mass determination, molecular formula confirmation, and structural characterization through fragmentation analysis. |

| Chromatography (HPLC, GC) | Separation, purification, and quantification of this compound and its derivatives. |

| FT-IR Spectroscopy | Identification of functional groups and characterization of chemical bonding. |

| UV-Vis Spectroscopy | Study of electronic transitions and determination of concentration. |

Development of Sustainable and Economically Viable Methodologies for this compound Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals, with a focus on minimizing environmental impact and improving economic viability. tandfonline.comrsc.orgresearchgate.netresearchgate.net The development of sustainable methodologies for this compound chemistry is a key research frontier, addressing challenges related to solvent use, catalyst efficiency, and waste generation.

Green Solvents and Reaction Media: The use of environmentally benign solvents, such as water, ethanol, or deep eutectic solvents, is being explored for the synthesis of sulfonamides. rsc.orgresearchgate.net A facile and environmentally benign synthesis of sulfonamides has been described in aqueous media under dynamic pH control, omitting the use of organic bases. rsc.org Such approaches can significantly reduce the environmental footprint of this compound production.

Catalyst Development and Recycling: The development of highly efficient and recyclable catalysts is a cornerstone of sustainable chemistry. acs.orgnih.gov For the synthesis of sulfonamides, magnetically recoverable nano-catalysts are being investigated, which allow for easy separation and reuse, thereby reducing costs and waste. acs.orgnih.gov Saccharin itself and its derivatives have also been explored as green and economical catalysts for various organic transformations. rsc.orgrsc.orgresearchgate.net

Atom Economy and Process Intensification: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. jocpr.comacs.orgmonash.edu Process intensification, through techniques like flow chemistry and microwave-assisted synthesis, can lead to more efficient and sustainable production processes for this compound.

Challenges and Opportunities in Computational Design and Prediction for this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These in silico methods offer the potential to accelerate the design and development of novel this compound derivatives with desired properties, while reducing the need for extensive experimental work.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. bohrium.commedwinpublishers.comnih.govjbclinpharm.orgasm.org For sulfonamides, QSAR models have been developed to predict their antidiabetic and antibacterial activities. bohrium.commedwinpublishers.comnih.gov Such models could be applied to design this compound derivatives with enhanced biological profiles.

Molecular Docking and Dynamics Simulations: Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein. nih.govresearchgate.net This can be a valuable tool in the rational design of this compound-based enzyme inhibitors. Molecular dynamics simulations can provide insights into the dynamic behavior of these complexes and help to understand the molecular basis of their interactions. nih.govresearchgate.netyums.ac.ir

Virtual Screening: Virtual screening involves the computational screening of large libraries of compounds to identify potential hits with desired properties. This approach can be used to explore the vast chemical space of this compound derivatives and prioritize candidates for synthesis and experimental testing.

Challenges and Opportunities: A key challenge in the computational design of this compound derivatives is the accuracy of the predictive models, which depends on the quality and diversity of the training data. The development of more accurate and reliable computational methods, as well as the generation of high-quality experimental data for model validation, are crucial for the successful application of these techniques. The opportunity lies in the ability to rapidly explore novel chemical scaffolds and predict their properties, thereby accelerating the discovery of new applications for this compound.

Potential for New Material Science Applications Involving this compound Structures

The unique structural features of this compound, including the rigid bicyclic core, the sulfonamide group, and the reactive amino group, make it an attractive building block for the design of new functional materials.

Polymer Chemistry: The amino group of this compound can be used as a handle for its incorporation into polymer backbones or as a pendant group. This could lead to the development of novel polymers with interesting properties, such as enhanced thermal stability, specific recognition capabilities, or biological activity. Sugar-based polymers have been extensively explored for various applications, and the incorporation of a saccharin moiety could impart unique characteristics. nih.govgoogle.comdigitellinc.com

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The sulfonamide group of saccharin is known to coordinate with metal ions. The presence of an additional amino group in this compound provides a second potential coordination site, making it a versatile ligand for the construction of coordination polymers and MOFs. These materials could have applications in catalysis, gas storage, and separation.

Functional Dyes and Probes: The aromatic nature of the saccharin core, combined with the presence of the amino group, suggests that this compound derivatives could be explored as building blocks for the synthesis of functional dyes and fluorescent probes. The amino group can be readily modified to tune the electronic and photophysical properties of the molecule.

The exploration of this compound in material science is still in its early stages, but the versatility of its structure offers significant potential for the development of new materials with tailored properties and functionalities.

Q & A

Q. How can interdisciplinary collaboration enhance research on this compound’s novel applications?

- Methodological Answer : Partner with computational chemists for QSAR modeling, toxicologists for in vivo validation, and clinicians for translational relevance. Establish shared data repositories (e.g., GitHub for code, Figshare for datasets) and co-author preprints to accelerate peer feedback. Use collaborative platforms (e.g., Overleaf) for manuscript drafting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.